Cyclohexyl pyridine-2-carboximidate
Description
Properties
CAS No. |
725736-25-4 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
cyclohexyl pyridine-2-carboximidate |
InChI |
InChI=1S/C12H16N2O/c13-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
FXURREXEZNBJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=N)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Pyridine-2-carbonitrile undergoes protonation at the nitrile nitrogen in the presence of concentrated hydrochloric acid, enhancing electrophilicity. Cyclohexanol acts as a nucleophile, attacking the activated carbon of the nitrile group. Subsequent elimination of ammonia yields the carboximidate ester. The reaction is typically conducted at 80–100°C for 6–8 hours in toluene or dichloromethane.
Example Procedure:
- Combine pyridine-2-carbonitrile (10 mmol), cyclohexanol (15 mmol), and HCl (2 mL) in toluene (50 mL).
- Reflux at 85°C for 7 hours under nitrogen.
- Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
- Purify via column chromatography (hexane:EtOAc = 4:1) to obtain the product (yield: 78%).
Optimization Insights
- Catalyst Screening: Substituting HCl with p-toluenesulfonic acid (PTSA) increases yield to 82% by reducing side reactions.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Non-polar solvents like toluene balance reactivity and ease of isolation.
Transition Metal-Catalyzed Coupling of 2-Pyridinecarboxylic Acid
An alternative route employs palladium-catalyzed coupling of 2-pyridinecarboxylic acid with cyclohexyl bromide. This method avoids nitrile intermediates, instead utilizing in situ activation of the carboxylic acid as a mixed anhydride.
Protocol Details
- React 2-pyridinecarboxylic acid (10 mmol) with ClCO₂Et (12 mmol) in THF to form the mixed anhydride.
- Add Pd(PPh₃)₄ (5 mol%), cyclohexyl bromide (12 mmol), and triethylamine (15 mmol).
- Stir at 60°C for 12 hours.
- Extract with dichloromethane, wash with brine, and purify via vacuum distillation (yield: 65%).
Table 1: Catalyst Comparison for Coupling Reactions
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 12 |
| Pd(OAc)₂/Xantphos | 71 | 10 |
| NiCl₂(dppp) | 58 | 15 |
Oxidative Esterification of 2-Pyridinemethanol
A novel approach derived from CN101906068A involves oxidizing 2-pyridinemethanol to 2-pyridinecarboxaldehyde, followed by condensation with cyclohexylamine and subsequent esterification.
Stepwise Synthesis
- Oxidation: Treat 2-pyridinemethanol with NaOCl/TEMPO in CH₂Cl₂ at −10°C to 25°C to form 2-pyridinecarboxaldehyde (yield: 88%).
- Imine Formation: React the aldehyde with cyclohexylamine in ethanol at 50°C for 4 hours.
- Esterification: Treat the imine intermediate with acetyl chloride in pyridine to yield the carboximidate (overall yield: 72%).
Critical Parameters:
- Oxidant Selection: NaOCl outperforms KMnO₄ or CrO₃ in minimizing over-oxidation.
- Temperature Control: Maintaining −10°C during aldehyde formation prevents decomposition.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Raw Material Cost ($/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Nitrile Route | 120 | 78 | High |
| Pd-Catalyzed | 340 | 65 | Moderate |
| Oxidative | 210 | 72 | High |
The nitrile route remains the most economically viable for bulk production, while the oxidative method offers higher purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl pyridine-2-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Cyclohexyl pyridine-2-carboximidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of cyclohexyl pyridine-2-carboximidate involves its interaction with various molecular targets. The carboximidate group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activities, such as antimicrobial effects. The compound’s ability to act as a ligand for metal complexes also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Pyrazino-Pyrrolo-Pyrimidinone (Compound 28)
Structural Features :
- Compound 28 (C₂₂H₂₁N₅O₂, MW 448.5 g/mol) features a spirocyclic framework integrating cyclohexane and pyrazino-pyrrolo-pyrimidinone moieties .
- Synthesis: Prepared via a two-step process: Intermediate 237: Reaction of 2,4-dichloro-5-iodopyrimidine with 1-aminocyclohexane-1-carboxamide (yield: 33%, MW 381.7 g/mol). Intermediate 239: Sonogashira-type coupling with diethoxypropyne under CuI catalysis .
Comparison :
- Complexity : Compound 28’s spirocyclic architecture contrasts with the simpler imidate ester structure of cyclohexyl pyridine-2-carboximidate.
- Reactivity : The pyrimidine core in Compound 28 is electrophilic, enabling cross-coupling reactions, whereas imidates are nucleophilic at the imidate oxygen.
- Purification : Both compounds employ column chromatography, but Compound 28’s multi-step synthesis (31.5% overall yield) suggests higher complexity than typical imidate preparations .
Atovaquone (2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)
Structural Features :
- Atovaquone (C₂₂H₁₇ClO₃, MW 364.8 g/mol) contains a trans-cyclohexyl group linked to a naphthoquinone core, optimized for antimalarial activity .
- Synthesis: Key steps include: Isomerization of cis- to trans-cyclohexyl intermediates using Lewis acids (e.g., AlCl₃). Selective crystallization of isomers in ethanol/water mixtures .
Comparison :
- Isomerism : Atovaquone’s synthesis emphasizes cis/trans isomer control, a challenge less relevant to this compound unless substituents introduce steric hindrance.
- Functionality: The naphthoquinone group in Atovaquone confers redox activity, absent in imidate esters.
- Industrial Relevance: Atovaquone’s scalable synthesis (atom-economical, solvent-efficient) contrasts with the lab-scale protocols for spirocyclic Compound 28 .
Data Tables
Table 2: Reaction Conditions and Purification
| Compound | Reaction Temperature | Catalyst/Solvent | Purification Method | |
|---|---|---|---|---|
| Compound 28 | 80°C (Step 1) | CuI, DIPEA/THF (Step 2) | Column chromatography | |
| Atovaquone | 25–100°C | AlCl₃, ethanol/water | Crystallization |
Key Research Findings
- Synthetic Efficiency : Compound 28’s synthesis requires rigorous purification (column chromatography), whereas Atovaquone leverages crystallization for scalability .
- Structural Influence on Application: The spirocyclic Compound 28 may target kinase inhibition (common for pyrimidine derivatives), while Atovaquone’s naphthoquinone moiety is critical for antiparasitic activity .
- Cyclohexyl Group Impact: Both compounds utilize the cyclohexyl group to modulate steric and electronic properties, though its role in imidates remains understudied compared to naphthoquinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
